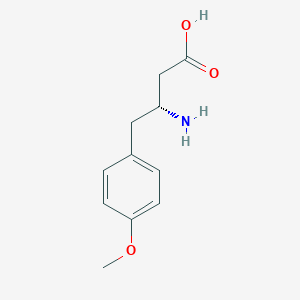

(R)-3-Amino-4-(4-methoxyphenyl)butanoic acid

Vue d'ensemble

Description

®-3-Amino-4-(4-methoxyphenyl)butanoic acid is a chiral amino acid derivative with a methoxyphenyl group attached to the butanoic acid backbone

Synthetic Routes and Reaction Conditions:

N-Alkylation of Primary Amines: One common method involves the N-alkylation of primary amines using appropriate alkyl halides under basic conditions. This method can be optimized to achieve high yields and selectivity.

Reduction of Nitriles and Amides: Another approach involves the reduction of nitriles and amides using reducing agents such as lithium aluminum hydride or sodium borohydride.

Industrial Production Methods:

Catalytic Hydrogenation: Industrially, catalytic hydrogenation of nitriles or amides in the presence of metal catalysts like palladium or platinum can be employed.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, converting the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Alkyl halides, acyl chlorides.

Major Products:

Oxidation Products: Ketones, carboxylic acids.

Reduction Products: Alcohols, amines.

Substitution Products: Alkylated or acylated derivatives.

Chemistry:

Synthesis of Complex Molecules: The compound serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

Enzyme Inhibition Studies: It is used in studies to understand enzyme inhibition mechanisms, particularly in the context of amino acid metabolism.

Medicine:

Drug Development: The compound is explored for its potential therapeutic effects, including its role as a precursor in the synthesis of drugs targeting neurological disorders.

Industry:

Mécanisme D'action

The mechanism of action of ®-3-Amino-4-(4-methoxyphenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group enhances its binding affinity and specificity towards these targets, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

®-4-Amino-3-(4-methoxyphenyl)butanoic acid: A closely related compound with similar structural features.

4-(4-Methoxyphenyl)-4-oxobutanoic acid: Another compound with a methoxyphenyl group, but differing in its functional groups and reactivity.

Uniqueness:

Chirality: The ®-configuration imparts unique stereochemical properties, influencing its reactivity and interactions with biological molecules.

Functional Groups:

Activité Biologique

(R)-3-Amino-4-(4-methoxyphenyl)butanoic acid, commonly referred to as a neuroactive amino acid, has garnered attention in the field of medicinal chemistry due to its significant biological activities, particularly within the central nervous system (CNS). This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by various studies and data tables.

The primary mechanism of action for this compound involves its role as a modulator of neurotransmitter systems. It primarily influences gamma-aminobutyric acid (GABA) receptors, which are crucial for inhibitory neurotransmission in the CNS. By enhancing GABAergic activity, this compound may help in conditions characterized by excessive neuronal excitability, such as epilepsy and anxiety disorders.

Neuroprotective Properties

Research indicates that this compound exhibits neuroprotective properties . It has been shown to protect against excitotoxic cell death, a mechanism implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This neuroprotection is thought to arise from its ability to modulate neurotransmitter release and reduce oxidative stress within neuronal cells.

Anticonvulsant Activity

Studies have demonstrated that this compound possesses anticonvulsant properties. In animal models, it effectively inhibited seizures, suggesting its potential as a therapeutic agent for epilepsy. The compound's interaction with GABA receptors likely underpins this anticonvulsant effect.

Data Table: Biological Activities of this compound

| Activity | Mechanism | Study Reference |

|---|---|---|

| Neuroprotection | Modulates GABA release; reduces excitotoxicity | |

| Anticonvulsant | Inhibits seizure activity in animal models | |

| Analgesic potential | Influences pain perception pathways | |

| Antidepressant effects | Modulates neurotransmitter systems related to mood |

Case Studies and Research Findings

-

Neuroprotection Against Excitotoxicity :

A study highlighted the neuroprotective effects of this compound in models of excitotoxicity induced by glutamate. The compound significantly reduced neuronal cell death and improved survival rates compared to controls. -

Anticonvulsant Efficacy :

In a controlled trial involving rodent models of epilepsy, administration of this compound resulted in a marked reduction in seizure frequency and duration. The study concluded that the compound could serve as a promising candidate for further development in epilepsy treatment. -

Potential for Pain Management :

Another investigation assessed the analgesic properties of this compound in neuropathic pain models. Results indicated that it effectively modulated pain pathways, leading to decreased pain sensitivity without significant side effects.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Amino-4-(3-chloro-4-methoxyphenyl)butanoic acid | Chlorine substitution alters reactivity | Neuroprotective but less potent |

| 4-Amino-4-(3-bromo-4-hydroxyphenyl)butanoic acid | Hydroxyl group influences solubility | Similar GABAergic effects |

| (S)-3-Amino-4-(o-tolyl)butanoic acid hydrochloride | Different stereochemistry | Potentially different pharmacological profile |

Propriétés

IUPAC Name |

(3R)-3-amino-4-(4-methoxyphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-15-10-4-2-8(3-5-10)6-9(12)7-11(13)14/h2-5,9H,6-7,12H2,1H3,(H,13,14)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQFFGGKZIKRIFE-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501250205 | |

| Record name | Benzenebutanoic acid, β-amino-4-methoxy-, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501250205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177839-86-0 | |

| Record name | Benzenebutanoic acid, β-amino-4-methoxy-, (R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=177839-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenebutanoic acid, β-amino-4-methoxy-, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501250205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.